molecular formula C24H23N3O2S B2688657 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895417-50-2

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2688657
CAS No.: 895417-50-2
M. Wt: 417.53
InChI Key: YTUCREPFDALHFM-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution can be facilitated using bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes and proteins involved in disease pathways . The compound may exert its effects by binding to these targets and disrupting their normal function, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is unique due to its specific substitution pattern, which may confer distinct biological properties and enhance its efficacy in certain applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-17-10-11-21-23(18(17)2)26-24(30-21)27(16-19-7-6-13-25-15-19)22(28)12-14-29-20-8-4-3-5-9-20/h3-11,13,15H,12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUCREPFDALHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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